Isoquinoline, 1-chloro-4-(trifluoromethyl)-
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Overview
Description
1-Chloro-4-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines but with the nitrogen atom located at a different position in the ring system
Preparation Methods
The synthesis of 1-chloro-4-(trifluoromethyl)isoquinoline can be achieved through several synthetic routes One common method involves the cyclization of an appropriate precursor bearing a pre-fluorinated benzene ringAnother approach is the direct fluorination of isoquinoline derivatives using reagents such as Selectfluor® . Industrial production methods often involve the use of metal catalysts to facilitate the cyclization and substitution reactions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
1-Chloro-4-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and nucleophilic bases.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroisoquinolines.
Cross-Coupling Reactions: The trifluoromethyl group can participate in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield a variety of substituted isoquinolines with different functional groups .
Scientific Research Applications
1-Chloro-4-(trifluoromethyl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1-chloro-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-Chloro-4-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:
Fluoroquinolines: These compounds also contain a fluorine atom and exhibit similar biological activities, such as antibacterial and antimalarial properties.
Trifluoromethylated Isoquinolines: Compounds with a trifluoromethyl group at different positions on the isoquinoline ring can have different reactivity and biological activities.
Chloroisoquinolines: Isoquinolines with a chlorine atom at different positions can also be compared in terms of their chemical reactivity and applications.
The unique combination of a chlorine atom and a trifluoromethyl group in 1-chloro-4-(trifluoromethyl)isoquinoline imparts distinct properties that make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H5ClF3N |
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Molecular Weight |
231.60 g/mol |
IUPAC Name |
1-chloro-4-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-9-7-4-2-1-3-6(7)8(5-15-9)10(12,13)14/h1-5H |
InChI Key |
SASSYLAPZNCNTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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